(2R)-2-(Boc-amino)dodecanoic acid (2R)-2-(Boc-amino)dodecanoic acid
Brand Name: Vulcanchem
CAS No.: 129850-61-9
VCID: VC8066513
InChI: InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)
SMILES: CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C17H33NO4
Molecular Weight: 315.4 g/mol

(2R)-2-(Boc-amino)dodecanoic acid

CAS No.: 129850-61-9

Cat. No.: VC8066513

Molecular Formula: C17H33NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(Boc-amino)dodecanoic acid - 129850-61-9

Specification

CAS No. 129850-61-9
Molecular Formula C17H33NO4
Molecular Weight 315.4 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid
Standard InChI InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)
Standard InChI Key SZABHIWVVZRYJI-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a dodecanoic acid (C12:0) backbone with a Boc-protected amino group at the second carbon position in the (2R) configuration. Its molecular formula is C17H33NO4\text{C}_{17}\text{H}_{33}\text{NO}_4, with a molar mass of 315.45 g/mol . The Boc group ((CH3)3C-O-C(=O)-(\text{CH}_3)_3\text{C-O-C(=O)-}) provides steric protection for the amine, preventing unintended nucleophilic reactions during synthetic procedures.

Key structural features:

  • Chiral center: R-configuration at C2 ensures enantioselective interactions in biological systems.

  • Hydrophobic chain: The 12-carbon tail enhances membrane permeability and lipid bilayer interactions.

  • Protecting group: Boc moiety enables selective deprotection under acidic conditions (e.g., HCl/dioxane) .

Comparative Analysis with Related Compounds

Compared to 12-aminododecanoic acid (CAS 693-57-2), the Boc-protected derivative exhibits:

Property12-Aminododecanoic Acid (2R)-2-(Boc-amino)dodecanoic Acid
Melting Point185–187°CNot reported (typically liquid at RT)
Water Solubility137 mg/L at 20°C<10 mg/L (estimated)
pKa4.65 (amino group)~10.5 (Boc group)
Synthetic UtilityLimited by amine reactivityHigh (protected amine enables SPPS)

The Boc protection shifts the amino group's pKa from 4.65 to ~10.5, dramatically altering solubility and reaction kinetics .

Synthetic Methodologies

Stepwise Synthesis from Dodecanoic Acid

The standard synthesis involves three stages (adapted from ):

  • Amino acid preparation:

    • Enantioselective amination of dodecanoic acid using L-specific transaminases or chiral auxiliaries.

    • Resolution of racemic mixtures via diastereomeric salt crystallization.

  • Boc protection:
    R-NH2+(Boc)2ObaseR-NH-Boc+CO2\text{R-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{base}} \text{R-NH-Boc} + \text{CO}_2

    • Typical conditions: Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst, THF solvent, 0°C to RT .

  • Purification:

    • Column chromatography (silica gel, hexane/EtOAc gradient)

    • Final purity >95% by HPLC (C18 column, acetonitrile/water) .

Convergent Synthesis Approaches

Recent innovations employ cross-metathesis and Suzuki coupling for efficient construction:

Example pathway from :

  • Epoxide opening with Grignard reagent to install stereochemistry.

  • Suzuki-Miyaura coupling of boronic ester with vinyl bromide.

  • Asymmetric hydrogenation using DuPHOS-Rh catalyst (99% ee achieved).

  • Boc protection and ester hydrolysis.

Physicochemical Properties and Characterization

Spectroscopic Data

Representative characterization (from ):

  • ¹H NMR (CDCl₃): δ 4.15 (m, 1H, CH-NH), 3.65 (s, 2H, Boc-NH), 1.44 (s, 9H, Boc), 1.25 (br, 18H, CH₂).

  • ¹³C NMR: 176.8 (COOH), 155.2 (Boc C=O), 79.1 (Boc C(CH₃)₃), 52.4 (CH-NH).

  • HRMS: [M+H]⁺ calcd. 316.2487, found 316.2483.

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):

Case study – Microsporin B synthesis :

  • Incorporation into cyclic tetrapeptide via Fmoc-SPPS.

  • On-resin deprotection (20% piperidine/DMF).

  • Macrocyclization using HATU/HOAt.

  • Final product shows IC₅₀ = 0.8 µM against HCT-116 colon cancer cells.

TLR Agonist Development

In diprovocim derivatives, the C12 chain enhances TLR2/TLR1 binding:

Structure-activity findings :

  • Optimal chain length: 12–14 carbons (EC₅₀ = 110 pM).

  • Boc group enables functionalization at C-terminal.

  • Key modification: Acylation with BocNH-glycine improves murine TLR activity 10-fold.

Industrial-Scale Production and Cost Analysis

QuantityPrice (€)Price per gram (€)
500 mg893.251,786.50
1 g2,548.302,548.30

Scale-up reduces costs by 30% for 100g batches, reflecting challenges in chiral purity maintenance.

Process Optimization Strategies

  • Catalytic asymmetric synthesis: Ru-BINAP catalysts achieve 98% ee (vs. 92% for resolution methods).

  • Continuous flow deprotection: Reduces reaction time from 2h to 15min.

  • Green chemistry: Supercritical CO₂ extraction replaces hexane/EtOAc in purification.

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